Methyl 4,5-Dichloroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-Dichloroindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-Dichloroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-Dichloroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4,5-Dichloroindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4,5-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 4,5-Dichloroindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .
Properties
Molecular Formula |
C10H7Cl2NO2 |
---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,5-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-7-3-2-6(11)9(12)8(5)7/h2-4,13H,1H3 |
InChI Key |
NCADUUWKKRJHAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.